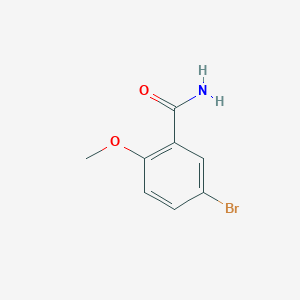

5-Bromo-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRKGVNZHGRWSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589280 | |

| Record name | 5-Bromo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303111-31-1 | |

| Record name | 5-Bromo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Methoxybenzamide and Its Derivatives

Established Synthetic Routes to the 5-Bromo-2-methoxybenzamide Moiety

The construction of the this compound framework is typically achieved through a convergent synthesis that involves the formation of the benzamide (B126) linkage and the regioselective placement of the bromo and methoxy (B1213986) substituents on the aromatic ring.

Approaches to the Benzamide Linkage Formation

The formation of the amide bond is a fundamental transformation in the synthesis of this compound. The most common and direct approach involves the coupling of 5-Bromo-2-methoxybenzoic acid with a suitable amine. This transformation can be facilitated by a variety of modern coupling agents.

A frequently employed method is the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents activate the carboxylic acid, enabling its efficient reaction with an amine to form the corresponding benzamide.

Alternatively, a more classical two-step approach can be utilized. This involves the conversion of 5-Bromo-2-methoxybenzoic acid to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is commonly used for this purpose. The resulting 5-Bromo-2-methoxybenzoyl chloride is then reacted with an amine, often in the presence of a base like triethylamine (B128534) (Et₃N) to neutralize the hydrogen chloride byproduct, yielding the desired benzamide. For instance, the synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide can be achieved via this two-step protocol, with the amide coupling step typically affording yields in the range of 70-75%.

| Coupling Reagent/Method | Reactants | Typical Conditions | Product |

| HATU or EDCI | 5-Bromo-2-methoxybenzoic acid, Amine | Organic solvent (e.g., DMF) | This compound derivative |

| SOCl₂, then Amine/Base | 5-Bromo-2-methoxybenzoic acid | 1. Reflux in CH₂Cl₂ (4h) 2. Amine, Et₃N, 0°C to RT (6h) | This compound derivative |

Interactive Data Table: The table above summarizes common methods for benzamide linkage formation.

Regioselective Introduction of Bromo and Methoxy Groups

The precise positioning of the bromo and methoxy groups on the benzamide ring is crucial for the compound's properties and subsequent reactivity. The synthesis of the key precursor, 5-Bromo-2-methoxybenzoic acid, can be accomplished through several regioselective pathways.

One established route is the bromination of 2-methoxybenzoic acid. The methoxy group at the 2-position is an ortho-, para-director, guiding the incoming bromine atom to the 5-position. Another common strategy is the methylation of 5-bromosalicylic acid. In this method, a methylating agent such as dimethyl sulfate (B86663) is used to convert the hydroxyl group of 5-bromosalicylic acid into a methoxy group, yielding 5-Bromo-2-methoxybenzoic acid with yields reported to be in the 85-90% range when using potassium carbonate as a base in DMF.

The regioselectivity of bromination can also be influenced by the reaction conditions and the specific brominating agent used. For example, studies on the bromination of 2-methylbenzoic acid have shown that the ratio of 5-bromo to 3-bromo isomers can be controlled to some extent by the choice of reagents and conditions.

| Starting Material | Reagents | Product | Key Transformation |

| 2-Methoxybenzoic acid | Brominating agent | 5-Bromo-2-methoxybenzoic acid | Electrophilic Aromatic Bromination |

| 5-Bromosalicylic acid | Dimethyl sulfate, K₂CO₃, DMF | 5-Bromo-2-methoxybenzoic acid | Williamson Ether Synthesis |

Interactive Data Table: This table outlines the primary synthetic routes for the regioselective functionalization of the phenyl ring to produce the key precursor.

Advanced Synthetic Transformations for Structural Diversification

The this compound scaffold is a versatile platform for the synthesis of a diverse range of derivatives. Advanced synthetic transformations can be employed to modify the amide nitrogen, the phenyl ring, and to introduce extended structures through catalytic coupling reactions.

Functionalization of the Amide Nitrogen

The amide nitrogen of this compound provides a handle for further functionalization, allowing for the introduction of a wide variety of substituents. This is often achieved by employing different primary or secondary amines during the initial amide bond formation. For example, using isopropylamine (B41738) leads to the formation of N-isopropyl-5-bromo-2-methoxybenzamide.

More advanced techniques allow for the modification of the amide nitrogen post-synthesis. N-alkylation of pre-formed benzamides can be achieved under specific conditions. For instance, research on the selective mono-alkylation of N-methoxybenzamides has demonstrated the feasibility of introducing alkyl groups onto the amide nitrogen. Furthermore, palladium-catalyzed Buchwald-Hartwig amination offers a powerful method for N-arylation, enabling the formation of C-N bonds between the amide nitrogen and various aryl groups, thus providing access to a broad range of N-arylbenzamide derivatives. wikipedia.org

| Transformation | Reagents/Catalysts | Substrate | Product |

| N-Alkylation | Alkyl halide, Base | N-H or N-methoxy benzamide | N-Alkyl benzamide |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | Benzamide | N-Aryl benzamide |

Interactive Data Table: The table above details methods for the functionalization of the amide nitrogen.

Modifications on the Phenyl Ring System

The phenyl ring of this compound offers several positions for modification, with the bromine atom at the 5-position being the most synthetically versatile handle. This bromine atom is susceptible to a variety of transformations, most notably metal-catalyzed cross-coupling reactions.

The bromine can be replaced with a wide range of substituents, effectively diversifying the core structure. For example, the bromine can be substituted with other functional groups through nucleophilic aromatic substitution, although this often requires harsh conditions. A notable transformation is the potential for debromination, which can occur under UV light, leading to the formation of 2-methoxybenzamide (B150088) derivatives. The synthesis of derivatives with various substituents on the phenyl ring is a common strategy in structure-activity relationship (SAR) studies to optimize the biological activity of benzamide-based compounds. nih.gov

Catalytic Coupling Reactions for Extended Structures

The bromine atom on the this compound scaffold is ideally positioned for participation in a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the construction of more complex, extended molecular architectures.

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for forming carbon-carbon bonds. The bromine atom of this compound can be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups at the 5-position. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond at the 5-position. By coupling this compound with a primary or secondary amine in the presence of a palladium catalyst, a new amino substituent can be introduced, leading to the synthesis of 5-amino-2-methoxybenzamide (B1288687) derivatives. wikipedia.org

Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds. The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to 5-alkynyl-2-methoxybenzamide derivatives. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon double bond. This allows for the introduction of vinyl groups at the 5-position of the benzamide ring. fu-berlin.de

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Product Type |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | C-C | 5-Aryl/Alkyl-2-methoxybenzamide |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | C-N | 5-Amino-2-methoxybenzamide |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (triple bond) | 5-Alkynyl-2-methoxybenzamide |

| Heck | Alkene | Pd catalyst, Base | C-C (double bond) | 5-Alkenyl-2-methoxybenzamide |

Interactive Data Table: This table provides an overview of the key catalytic coupling reactions for extending the structure of this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like any chemical manufacturing process, presents opportunities for the implementation of green chemistry principles to minimize environmental impact and enhance safety and efficiency. While specific studies on a "green" synthesis route for this particular compound are not extensively documented, the principles of green chemistry provide a clear framework for developing more sustainable synthetic methodologies.

Key areas for applying green chemistry to the synthesis of this compound include the selection of solvents, the use of catalysts, and maximizing atom economy. Traditional syntheses of benzamides may involve the use of hazardous solvents and reagents. A greener approach would prioritize the use of safer, renewable, or recyclable solvents. For instance, research into the synthesis of related benzamides has explored the use of greener solvents, which could be applicable here. rsc.org

Catalysis plays a central role in green chemistry. The development of reusable and non-toxic catalysts can significantly reduce waste and energy consumption. For amide bond formation, heterogeneous catalysts like alumina (B75360) (Al2O3) have been shown to be effective, inexpensive, and reusable for the transamidation of secondary amides. rsc.org The application of such catalysts to the synthesis of this compound could offer a more sustainable alternative to traditional methods that may rely on stoichiometric reagents.

Another critical principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Synthetic routes with high atom economy, such as addition reactions, are preferable to substitution reactions that generate stoichiometric byproducts. For the bromination step in the synthesis of this compound, the use of reagents that offer high bromine atom efficiency would be a key consideration. researchgate.net

The table below outlines potential green chemistry strategies applicable to the synthesis of this compound, based on general principles and findings for related compounds.

| Green Chemistry Principle | Conventional Approach | Potential Green Alternative | Benefit |

| Safer Solvents | Use of chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF). | Use of water, supercritical CO2, ionic liquids, or bio-based solvents like Gamma-Valerolactone (GVL). portlandpress.com | Reduced toxicity, improved safety, and lower environmental persistence. |

| Catalysis | Use of stoichiometric coupling reagents or strong acids/bases. | Employment of reusable heterogeneous catalysts (e.g., metal oxides) or efficient homogeneous catalysts (e.g., palladium complexes) at low loadings. rsc.orgrsc.org | Reduced waste, catalyst recyclability, and lower energy requirements. |

| Atom Economy | Reactions generating significant byproducts (e.g., traditional amidation with leaving groups). | Development of direct C-H activation/amination or addition reactions. | Maximized incorporation of starting materials into the final product, minimizing waste. |

| Renewable Feedstocks | Starting materials derived from petrochemical sources. | Exploration of bio-based precursors for the benzamide core. | Reduced reliance on fossil fuels and promotion of a circular economy. |

| Energy Efficiency | Reactions requiring high temperatures and long reaction times. | Use of microwave-assisted synthesis or flow chemistry to reduce energy consumption and improve efficiency. rsc.org | Lower energy costs and reduced carbon footprint. |

By focusing on these areas, the synthesis of this compound can be redesigned to be more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.

Reaction Kinetics and Mechanistic Studies of this compound Formation

Understanding the reaction kinetics and mechanism of this compound formation is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The formation of the amide bond is the key transformation, and its mechanism has been the subject of extensive research, particularly in the context of transition-metal-catalyzed reactions.

Palladium-catalyzed reactions are commonly employed for the synthesis of amides due to their efficiency and functional group tolerance. rsc.org Mechanistic studies on the palladium-catalyzed aminocarbonylation of aryl halides, a plausible route to this compound, have provided significant insights. nih.govacs.org These studies often involve the isolation of catalytic intermediates and kinetic measurements to elucidate the reaction pathway. nih.govacs.org

For the formation of a primary benzamide from an aryl bromide (like a precursor to this compound), a general palladium-catalyzed mechanism involves several key steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. Kinetic studies have suggested that this step can be rate-limiting and involves the cleavage of the carbon-halogen bond. nih.govacs.org

CO Insertion (Carbonylation): If carbon monoxide is used, it inserts into the aryl-palladium bond to form an acyl-palladium complex.

Reductive Elimination: The final step is the reductive elimination from the acyl-palladium-amido complex, which forms the C-N bond of the benzamide and regenerates the palladium(0) catalyst. Studies have shown that the formation of the benzamide can occur through a pathway involving the deprotonation of a coordinated ammonia (B1221849) molecule to form a palladium amido complex, followed by reductive elimination. nih.govacs.org

Computational studies, often using Density Functional Theory (DFT), have become invaluable for corroborating experimental findings and providing a deeper understanding of the reaction mechanism at a molecular level. rsc.orgrsc.org These studies can help to determine the energetics of different proposed pathways and identify the rate-determining step. For instance, in cobalt-mediated benzamide synthesis, computational studies have explored various mechanisms (charge neutral, anionic, and dimetallic) and identified the most favorable pathway. rsc.org

The table below summarizes key kinetic and mechanistic findings from studies on benzamide formation that are relevant to the synthesis of this compound.

| Reaction Type | Key Mechanistic Steps | Kinetic Insights / Rate-Determining Step | Relevant Study |

| Pd-catalyzed Aminocarbonylation | Oxidative addition of aryl halide, CO insertion, formation of Pd-amido complex, reductive elimination. | The oxidative addition of the haloarene to the Pd(0) complex is often the rate-limiting step. A primary 13C kinetic isotope effect suggests C-X bond cleavage is involved in this step. nih.govacs.orgau.dk | Hartwig et al. nih.govacs.org |

| Co-mediated Dehydrogenative Coupling | Concerted metalation-deprotonation (CMD) of C-H bond, C-C coupling, product formation, catalyst regeneration. | The C-C coupling step was identified as the rate-determining step through computational analysis. rsc.org | Musaev et al. rsc.org |

| Aqueous Carbinolamide Reaction | pH-dependent pathways: specific-base-catalyzed (E1cB-like), specific-acid-catalyzed, and water-mediated. | The dominant mechanism and rate are highly dependent on the pH of the solution. Hammett plots indicate a buildup of positive charge in the rate-determining step of the acid-catalyzed reaction. acs.org | Neverov et al. acs.org |

| Al2O3-catalyzed Transamidation | Adsorption of amide and amine onto the catalyst surface, nucleophilic attack of the amine on the carbonyl carbon, C-N bond cleavage and formation. | The reaction is catalytic, with Al2O3 showing the highest activity among screened metal oxides. rsc.org | Islam et al. rsc.org |

These mechanistic and kinetic studies provide a robust foundation for the rational design and optimization of synthetic routes to this compound and its derivatives, enabling chemists to fine-tune reaction conditions for improved efficiency and selectivity.

Structure Activity Relationship Sar Investigations of 5 Bromo 2 Methoxybenzamide Analogues

Positional and Substituent Effects on Biological Activity

The nature and position of substituents on the benzamide (B126) ring and the amide nitrogen are critical determinants of the pharmacological profile of these compounds.

The stereochemistry of the N-substituent on the benzamide moiety can dramatically influence receptor binding and functional activity. Research on a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) analogues, which share a similar core structure, demonstrated that the optical resolution of a racemic compound led to a significant divergence in pharmacological profiles. nih.gov For instance, the (R)-enantiomer of 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide exhibited strong affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov In contrast, the corresponding (S)-enantiomer displayed potent and selective binding for the serotonin 5-HT3 receptor. nih.gov This highlights that a specific stereochemical configuration, such as the "(S)" configuration in some derivatives, is crucial for biological activity. ontosight.ai

Table 1: Effect of N-Substituent Stereochemistry on Receptor Binding Data derived from studies on related chloro-methoxybenzamide analogues.

| Compound | Enantiomer | Target Receptor(s) | Pharmacological Profile |

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | (R) | Dopamine D2 & 5-HT3 | Strong dual affinity nih.gov |

| 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide | (S) | 5-HT3 | Potent and selective affinity nih.gov |

The 2-methoxy group is a key feature in many biologically active benzamides, significantly influencing receptor recognition and affinity. Its electron-donating nature and ability to form hydrogen bonds are crucial for interaction with specific receptor sites. researchgate.netontosight.ai Studies on adamantyl-benzamide derivatives targeting the cannabinoid type 2 receptor (CB2R) revealed a critical interplay between the 2-methoxy group and the 5-bromo substituent. uniba.it The presence of the 5-bromo substituent was found to be highly detrimental to CB2R affinity in analogues lacking the 2-methoxy group. uniba.it However, in derivatives containing the 2-methoxy group, the 5-bromo substituent was able to recover or even enhance activity. uniba.it

Furthermore, research on sigma-2 (σ2) receptor ligands has shown that methoxy (B1213986) substitution on the benzamide ring generally increases affinity and selectivity. researchgate.net Adding an extra methoxy group to the para-position of a benzamide-isoquinoline derivative dramatically improved σ2 selectivity by over 600-fold, underscoring the methoxy group's role in fine-tuning receptor interactions. researchgate.net The methoxy group can influence a compound's solubility and interaction with biological targets, and its presence on a tetrahydroisoquinoline moiety has been shown to be detrimental to σ1 receptor binding without affecting σ2 affinity. researchgate.netontosight.ai

The halogen atom at the 5-position of the benzamide ring plays a significant role in modulating biological activity, primarily through its ability to form halogen bonds. A halogen bond is a net attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on a receptor protein. acs.org The strength of this interaction can enhance binding affinity and specificity.

In a series of benzamide derivatives designed as dual dopamine D2 and serotonin 5-HT3 receptor antagonists, modification of the substituent at the 5-position led to marked changes in activity. nih.gov Specifically, replacing the 5-chloro substituent with 5-bromo or 5-iodo resulted in analogues with a much higher affinity for the dopamine D2 receptor compared to the parent compound. nih.gov This suggests that the size, electronegativity, and polarizability of the halogen at this position are critical for optimal interaction with the receptor. The analysis of crystal structures of various halogenated benzamides confirms the importance of halogen-mediated noncovalent interactions in their molecular packing and, by extension, their receptor binding. grafiati.com Conversely, for cannabinoid receptor ligands, the presence of the 5-bromo substituent is notably detrimental to CB2R affinity in the absence of a 2-methoxy group, indicating a complex interplay between these two substituents. uniba.it

Table 2: Impact of 5-Position Halogen Substitution on Dopamine D2 Receptor Affinity Data shows IC50 values for analogues of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide.

| Compound Analogue | Halogen at 5-Position | Dopamine D2 Receptor Affinity (IC50, nM) |

| Analogue 1 | Chloro (Cl) | 61.0 nih.gov |

| Analogue 2 | Bromo (Br) | 17.5 nih.gov |

| Analogue 3 | Iodo (I) | 18.2 nih.gov |

Role of the Methoxy Group in Receptor Recognition

Pharmacophore Mapping and Ligand Design for Target Specificity

Pharmacophore mapping is a computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a ligand to bind to a specific receptor. This approach is instrumental in designing new molecules with enhanced specificity and potency. researchgate.netacs.org

For a series of 3-substituted benzamide derivatives acting as FtsZ inhibitors, a five-featured pharmacophore model (ADHRR) was developed. researchgate.net This model comprised one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. The model successfully predicted the activity of the compounds and provided insights for designing new molecules with better FtsZ inhibitory potential. researchgate.net Similarly, a 3D pharmacophore model was derived for a set of N-(2,6-Dimethylphenyl)-substituted semicarbazones, which helped in identifying them as potential anticonvulsants. acs.org These models serve as a blueprint, guiding chemists to synthesize new analogues that fit the key chemical features required for biological activity, thereby increasing target specificity and reducing off-target effects. acs.org The process often involves docking studies to visualize how the designed ligands interact with crucial amino acid residues in the active site of the target protein. researchgate.net

Conformational Flexibility and Its Implications for SAR

The conformational flexibility of a molecule, which describes its ability to adopt different shapes, has profound implications for its structure-activity relationship. The degree of rigidity or flexibility can determine how well a ligand fits into the binding pocket of a receptor.

In the development of σ2 receptor ligands, conformationally flexible tetrahydroisoquinolinyl benzamide analogues were investigated. nih.gov These molecules contain a spacer group connecting the benzamide moiety to the tetrahydroisoquinoline ring. The research showed that modifying this spacer, and thus altering the molecule's flexibility, had a direct impact on binding affinity and selectivity for the σ2 receptor versus the σ1 receptor. nih.gov For example, introducing a rigid piperidine (B6355638) spacer in some analogues resulted in compounds with high σ2 receptor affinity, with Ki values in the nanomolar range. researchgate.net These findings indicate that while some degree of flexibility can be beneficial for initial receptor recognition, a more constrained conformation often leads to higher affinity and specificity by reducing the entropic penalty upon binding.

Biological Activity and Pharmacological Profile of 5 Bromo 2 Methoxybenzamide Derivatives

Receptor Binding and Modulation Studies

Derivatives of 5-Bromo-2-methoxybenzamide have been investigated for their interactions with various neurotransmitter receptors, demonstrating notable antagonist properties at key dopamine (B1211576) and serotonin (B10506) receptors.

Research into a series of 4-amino-2-methoxybenzamide (B3153486) derivatives has revealed potent dual antagonism at both serotonin 5-HT3 and dopamine D2 receptors. nih.gov Within this series, modification of the substituent at the 5-position of the benzoyl moiety was explored to enhance binding affinity. nih.gov

The substitution of a chlorine atom with a bromine atom at this position led to the creation of potent D2 receptor antagonists. Specifically, the 5-bromo analogue, identified as N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-4-amino-5-bromo-2-methoxybenzamide (110) , demonstrated significantly higher binding affinity for the dopamine D2 receptor compared to the established antagonist, metoclopramide. nih.gov The IC50 values for this bromo derivative and its iodo counterpart were found to be in the range of 17.5–61.0 nM, a marked increase in potency over metoclopramide's IC50 of 483 nM. nih.govcaymanchem.com This highlights the positive contribution of the 5-bromo substitution to D2 receptor affinity.

| Compound | Target Receptor | Binding Affinity (IC50) |

|---|---|---|

| 5-Bromo Analogue (110) | Dopamine D2 | 17.5–61.0 nM |

| Metoclopramide (Reference) | Dopamine D2 | 483 nM |

The same series of compounds was also evaluated for affinity towards the serotonin 5-HT3 receptor, a ligand-gated ion channel involved in mediating neuronal excitation. nih.govnih.gov The research confirmed that derivatives in this class, including the 5-bromo analogue N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-4-amino-5-bromo-2-methoxybenzamide (110) , possess a dual antagonist profile, with potent binding affinity for both D2 and 5-HT3 receptors. nih.gov

This dual antagonism is a significant pharmacological feature, as both receptor systems are implicated in emetic pathways. nih.govcolab.ws The development of compounds that can simultaneously modulate both D2 and 5-HT3 receptors is a key strategy in creating broad-spectrum antiemetic agents. nih.gov Studies on the related 5-chloro analogue showed that the stereochemistry of the molecule plays a critical role, with the (R)-enantiomer showing strong affinity for both receptors, while the (S)-enantiomer was more selective for the 5-HT3 receptor. nih.gov

Based on a comprehensive review of available scientific literature, there are no published studies investigating the agonistic activity of this compound derivatives on the G Protein-Coupled Receptor 35 (GPR35). While research exists on brominated benzamide (B126) derivatives acting as GPR35 agonists, the specific substitution pattern does not correspond to the this compound core structure. acs.orgsic.gov.co

Serotonin Receptor Antagonism (5-HT3)

Enzyme Inhibition and Activation Mechanisms

The potential for this compound derivatives to act as modulators of enzyme activity has been considered, though specific research in this area is limited.

Detailed studies identifying specific enzyme targets for derivatives of this compound are not extensively documented in the public literature. While the benzamide scaffold is common in various enzyme inhibitors, specific targets for compounds with the 5-bromo-2-methoxy substitution pattern have not been established. A related precursor, 5-Bromo-2-methoxybenzaldehyde , has been identified as an inhibitor of benzyl (B1604629) alcohol dehydrogenase (BAHD), but this activity has not been confirmed for the corresponding benzamide derivatives. Similarly, closely related structures like 5-bromo-2-ethoxy-N-ethylbenzamide are noted for their potential use in enzyme inhibition studies, but specific targets have not been named.

Given the lack of identified specific enzyme targets for this compound derivatives, there is no available information detailing their mode of enzyme-ligand interaction. Elucidation of such mechanisms, which would typically involve techniques like X-ray crystallography and molecular docking, is contingent on the prior identification of a specific biological enzyme target.

Identification of Specific Enzyme Targets

Anti-infective and Antimicrobial Activities

Derivatives of this compound have emerged as a class of compounds with significant potential in combating microbial infections. Research has demonstrated their broad-spectrum activity, encompassing both antibacterial and antifungal effects, and has extended to the inhibition of bacterial biofilms, a key factor in persistent infections.

The core structure of this compound has been modified to generate numerous derivatives with promising antimicrobial properties. For instance, compounds such as 5-bromo-2-ethoxy-N-ethylbenzamide have been investigated for their ability to inhibit bacterial growth. The benzamide class, to which these compounds belong, is recognized for its applications in medicinal chemistry, with structural modifications like the inclusion of a bromine atom and a methoxy (B1213986) or ethoxy group influencing the compound's interaction with biological targets. ontosight.ai

Studies have explored various structural hybrids. Benzoxazole derivatives of this compound have been noted for their antibacterial and antifungal activities. evitachem.com Similarly, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, including a 5-bromo derivative, were synthesized and tested for their in-vitro antibacterial and antifungal properties. researchgate.net One study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives reported notable antifungal activity against phytopathogenic fungi like Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the yeast Saccharomyces cerevisiae. researchgate.net The minimum inhibitory concentration (MIC) for the parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, was 0.625 g/L against F. oxysporum. researchgate.net

Furthermore, 5-bromo-2-aryl benzimidazole (B57391) derivatives have been identified as potent inhibitors of urease, an enzyme crucial for some bacterial survival, while also demonstrating α-glucosidase inhibitory activity. nih.gov The structural relative, 5-Bromo-2-methoxybenzaldehyde, has also been cited for its potential antibacterial and antiviral properties. The diverse antimicrobial profiles of these derivatives underscore the value of the this compound scaffold in developing new anti-infective agents.

Table 1: Antifungal Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (g/L) |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 0.3125 |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide | Saccharomyces cerevisiae | 0.3125 |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | 0.625 |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidene-hydrazinocarbonyl-methoxy)-benzamide | Fusarium oxysporum | 0.625 |

| N-(2-bromo-phenyl)-2-hydrazinocarbonyl-methoxy-benzamide | Sclerotinia sclerotiorum | 1.25 |

Data sourced from a study on novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. researchgate.net

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. nih.gov Consequently, agents that can inhibit biofilm formation are of great interest. nih.gov Research into derivatives of this compound has shown promising results in this area.

A study focused on 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives, which share structural similarities with the benzamide class, identified several compounds with excellent anti-biofilm activity. mdpi.com Specifically, compounds containing a bromo-substitution, such as 5-bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole (3ao) and 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) , not only inhibited biofilm formation by Staphylococcus aureus but were also effective at killing cells within mature biofilms. mdpi.com These compounds demonstrated high activity against staphylococci, including methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values below 1 µg/mL. mdpi.com

Interestingly, the study also noted that sublethal concentrations of compound 3ao could stimulate staphylococcal biofilm formation, possibly as a component of the bacterial stress response. mdpi.com This highlights the complexity of bacterial responses to chemical agents. The mechanisms of anti-biofilm action are thought to be diverse, and various chemical moieties, including indole (B1671886) and bromopyrrole, have been identified in potent anti-biofilm agents. nih.govmdpi.com Other research has also noted that some anti-inflammatory drugs and coumarin (B35378) derivatives possess anti-biofilm capabilities against clinically relevant pathogens. chiet.edu.eg

Antibacterial and Antifungal Potentials

Anticancer and Antiproliferative Effects

The this compound scaffold is a key feature in several series of compounds investigated for their anticancer and antiproliferative activities. ontosight.aismolecule.comsmolecule.com These derivatives have shown efficacy against a range of cancer cell lines, often by interacting with specific molecular targets involved in cancer progression.

One complex derivative, 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide , demonstrated inhibitory effects against non-small cell lung cancer cell lines H441 and A549. smolecule.com This activity is linked to its potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. smolecule.com Another derivative, 5-Bromo-2-ethoxy-N-ethylbenzamide , showed significant cytotoxicity against the human colon adenocarcinoma cell line (HT-29) and the human breast adenocarcinoma cell line (MDA-MB-231), with IC50 values of 15.4 µM and 12.7 µM, respectively.

Broader studies on related structures have provided further insights. For example, a series of flavonoid-based amide derivatives were synthesized and evaluated for their antiproliferative effects against seven different cancer cell lines. nih.gov One compound in this series, 7t , which features a 6-chloro-3-pyridyl group, was particularly potent against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with an IC50 value of 1.76 ± 0.91 μM. nih.gov This compound was found to induce cell cycle arrest and apoptosis by modulating the PI3K/AKT signaling pathway. nih.gov Similarly, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were assessed for their activity against the MCF-7 breast carcinoma cell line, with the most potent compounds showing IC50 values more effective than the reference drug Doxorubicin. rsc.org

Table 2: Cytotoxicity of Selected Benzamide and Related Derivatives on Cancer Cell Lines

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| 5-Bromo-2-ethoxy-N-ethylbenzamide | HT-29 (Colon) | 15.4 | |

| 5-Bromo-2-ethoxy-N-ethylbenzamide | MDA-MB-231 (Breast) | 12.7 | |

| Flavonoid-amide derivative 7t | MDA-MB-231 (Breast) | 1.76 ± 0.91 | nih.gov |

| Flavonoid-amide derivative 7u | MCF-7 (Breast) | 2.49 ± 0.44 | nih.gov |

| Flavonoid-amide derivative 7u | HCC1937 (Breast) | 2.07 ± 1.06 | nih.gov |

| Quinoline-hydrazide hybrid 6h | MCF-7 (Breast) | 2.71 | rsc.org |

| Quinoline-hydrazide hybrid 6a | MCF-7 (Breast) | 3.39 | rsc.org |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Properties

Several derivatives incorporating the this compound structure have demonstrated potential as anti-inflammatory agents. ontosight.ai The modulation of inflammatory pathways is a key therapeutic strategy, and these compounds have shown promise in preclinical assessments.

For instance, 5-Bromo-2-ethoxy-N-ethylbenzamide has been suggested to modulate inflammatory pathways. In vitro studies have indicated that this compound can downregulate pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in activated macrophages. The benzofuran (B130515) pyrazole (B372694) heterocycle (Z)-2-((3-(5-bromobenzofuran-2-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one was screened for its anti-inflammatory efficacy and showed an ability to inhibit edema in a carrageenan-induced rat paw model.

Other related heterocyclic compounds have also been explored for their anti-inflammatory effects. A review highlighted that 2-substituted aryl 1,3,4-oxadiazoles exhibited anti-inflammatory action ranging from 22.34% to 72.34% inhibition, with some compounds showing efficacy comparable to the standard drug ibuprofen. Additionally, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were developed as potent agonists for the G protein-coupled receptor-35 (GPR35), which has emerged as a potential target for treating inflammatory diseases. acs.org The derivative N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) was one of the most potent agonists identified, with an EC50 of 0.059 μM. acs.org

Preclinical Efficacy Studies in Relevant Biological Models

The translation of in vitro activity to in vivo efficacy is a critical step in drug development. Several derivatives related to this compound have been evaluated in preclinical animal models, demonstrating their potential therapeutic utility.

A significant breakthrough was achieved with derivatives of 3-methoxybenzamide, a close structural relative, which were developed as inhibitors of the bacterial cell division protein FtsZ. nih.govasm.org While the initial compound, 3-methoxybenzamide, was a weak inhibitor, subsequent optimization led to highly potent antistaphylococcal agents. nih.gov An advanced lead compound from this series demonstrated potent antibacterial activity against a wide range of staphylococcal species, including multidrug-resistant strains, with an average MIC of 0.12 μg/ml. asm.org This compound showed a favorable in vivo pharmacokinetic profile in mice, with an oral bioavailability of 82.0%. asm.org Crucially, it demonstrated efficacy in a murine model of systemic S. aureus infection and significantly reduced the bacterial load in a thigh infection model. asm.org A succinate (B1194679) prodrug of this compound achieved a reduction of 3.68 log units in the number of S. aureus cells recovered from infected thighs compared to controls. asm.org

In other therapeutic areas, a novel antifibrinolytic agent was identified through optimization studies and was found to be a potent agent in vivo. acs.org It was three times more efficacious than the standard-of-care, tranexamic acid, at a 300-times lower dose in a thromboelastometry assay using human whole blood. acs.org Furthermore, biodistribution studies in BALB/c nude mice with subcutaneous tumors have been used to evaluate the tumor uptake of radiolabeled therapeutic conjugates, demonstrating a methodological approach for assessing in vivo targeting. acs.org

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 2 Methoxybenzamide Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Bromo-2-methoxybenzamide. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, the protons of the aromatic ring appear as distinct signals, with their chemical shifts and coupling patterns dictated by the electronic effects of the bromo and methoxy (B1213986) substituents. The methoxy group protons typically present as a sharp singlet. The amide protons also give rise to characteristic signals, which can sometimes be broad due to quadrupole effects and exchange phenomena.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the amide group is readily identifiable by its characteristic downfield shift. The carbon atoms of the benzene (B151609) ring show distinct resonances influenced by the attached bromo and methoxy groups. For instance, in a related compound, 5-Bromo-2-butyl-N-methoxybenzamide, the carbonyl carbon appears at 166.4 ppm in CDCl₃. rsc.org A study on 2-amino-5-bromo-N-methoxybenzamide reported the ¹³C NMR data in DMSO-d₆, which can provide comparative insights. rsc.org

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the complete assignment of the molecule's constitution, confirming the connectivity and substitution pattern of the aromatic ring.

Table 1: Representative ¹H NMR Data for Benzamide (B126) Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| 5-Bromo-2-butyl-N-methoxybenzamide rsc.org | CDCl₃ | 8.51 (br s, 1H), 7.47 (d, J = 8.0 Hz, 1H), 7.42 (s, 1H), 7.12 (d, J = 8.0 Hz, 1H), 3.88 (s, 3H), 2.69 (t, J = 8.0 Hz, 2H), 1.59-1.51 (m, 2H), 1.38-1.29 (m, 2H), 0.90 (t, J = 7.5 Hz, 3H) |

Table 2: Representative ¹³C NMR Data for Benzamide Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) |

|---|---|---|

| 5-Bromo-2-butyl-N-methoxybenzamide rsc.org | CDCl₃ | 166.4, 140.9, 134.2, 133.4, 131.9, 130.1, 119.0, 64.5, 33.7, 32.6, 22.5, 14.2 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and their bonding arrangements.

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to specific molecular vibrations. Key expected absorptions include the N-H stretching vibrations of the primary amide, which typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and sharp band usually found around 1650-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II and III bands) also provide characteristic signals. Furthermore, the C-O stretching of the methoxy group and the C-Br stretching will have their own signature absorptions. For this compound, reported IR data shows characteristic peaks at 3440, 3175, and 1638 cm⁻¹. doi.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Reported Frequency (cm⁻¹) doi.org |

|---|---|---|

| Amide N-H | Stretching | 3440, 3175 |

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which further confirms its structure.

In a typical mass spectrum, the molecular ion peak (M⁺) will be observed, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. For a related compound, 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide, the expected molecular ion peak in ESI-MS is at m/z 385.0 ([M+H]⁺), also showing the characteristic bromine isotope pattern. vulcanchem.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of the methoxy group. Analysis of these fragment ions helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, further solidifying the structural assignment. rsc.org

X-ray Crystallography for Three-Dimensional Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction analysis yields a precise model of the molecule's geometry. Key parameters obtained include the lengths of all covalent bonds (e.g., C-C, C=O, C-N, C-O, C-Br) and the angles between them. For instance, in a similar structure, 4-Bromo-N-ethyl-2-methoxybenzamide, the C-Br bond length is reported to be in the range of 1.89–1.92 Å. The planarity of the benzene ring and the conformation of the amide and methoxy substituents relative to the ring can be accurately determined. This includes the dihedral angle between the plane of the aromatic ring and the amide group, which provides insight into the degree of conjugation.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-butyl-N-methoxybenzamide rsc.org |

| 2-Amino-5-bromo-N-methoxybenzamide rsc.org |

| 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide vulcanchem.com |

| 4-Bromo-N-ethyl-2-methoxybenzamide |

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide researchgate.net |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate researchgate.net |

| 3-Bromo-4-methoxybenzamide doi.org |

| N-(5-bromo-2-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine spectrabase.com |

| 5-bromo-N-isopropyl-2-methoxybenzamide vulcanchem.com |

| 5-Bromo-2-methoxybenzaldehyde nih.gov |

| 5-Bromo-2-hydroxy-N-methylbenzamide |

| 5-Bromo-2-methoxybenzenesulphonamide nih.gov |

| N-(4-acetylphenyl)-5-bromo-2-methoxybenzamide chemscene.com |

| 5-bromo-N-{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide |

| 5-BROMO-2-METHOXYBENZYL ALCOHOL chemicalbook.com |

| 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide spectrabase.com |

| N-(4-bromo-2-methylphenyl)-3-chloro-4-methoxybenzamide evitachem.com |

| 2-bromo-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-5-methoxybenzamide evitachem.com |

| 5-Bromo-2-hydroxybenzamide ambeed.com |

| N-[2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]-4-methoxybenzamide echemi.com |

| 5-bromo-2-ethoxy-N-ethylbenzamide |

| 6-Bromo-2-chloro-3-methoxybenzamide fluorochem.co.uk |

| Benzaldehyde, 5-bromo-2-hydroxy- nist.gov |

Computational Chemistry and Molecular Modeling of 5 Bromo 2 Methoxybenzamide Systems

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic properties of molecules. DFT is a computational method used to investigate the electronic structure of many-body systems, proving to be a reliable approach for calculating molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For benzamide (B126) and its derivatives, DFT calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311G++ or 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netirjweb.com Such studies on related structures, like 5-Bromo-2-methoxybenzonitrile, provide a theoretical framework for understanding the structural and electronic characteristics of the 5-Bromo-2-methoxybenzamide core. orientjchem.org

These calculations yield a wealth of information, including optimized molecular geometry, dipole moments, and various reactivity descriptors that are crucial for predicting the behavior of the molecule in chemical reactions and biological environments.

| Calculated Parameter | Typical Significance | Reference |

| Total Energy | Indicates the overall stability of the molecular conformation. | nih.gov |

| Dipole Moment | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. | orientjchem.org |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | irjweb.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | irjweb.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and kinetic stability. | nih.govwuxibiology.com |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from the HOMO-LUMO gap. | nih.govresearchgate.net |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | nih.govresearchgate.net |

This table presents common parameters derived from DFT calculations and their general significance in molecular analysis.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to FMO theory, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. wuxibiology.com

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, electron-rich regions, which are susceptible to electrophilic attack, are colored in shades of red and yellow, indicating negative electrostatic potential. These areas are often associated with electronegative atoms like oxygen or nitrogen. In contrast, electron-deficient regions, which are prone to nucleophilic attack, are colored in blue, indicating positive electrostatic potential. researchgate.net For benzamide derivatives, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide hydrogens, highlighting their roles as hydrogen bond acceptors and donors, respectively. researchgate.net This analysis is crucial for understanding non-covalent interactions, such as how this compound and its derivatives might interact with receptor binding pockets.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Prediction

Molecular Dynamics (MD) Simulations for Conformational Landscape and Ligand-Target Recognition

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time. MD simulations are used to explore the conformational landscape of a ligand and to study the stability and dynamics of a ligand-receptor complex. mdpi.com

A notable study performed all-atom MD simulations on FLB457, a derivative of this compound, in complex with the D2 dopamine (B1211576) receptor (D2DR). mdpi.com These simulations, conducted over nanoseconds, reveal how the ligand settles into its binding site and how the complex fluctuates. An important metric derived from MD is the Root-Mean-Square Fluctuation (RMSF), which measures the average deviation of each atom from its mean position. The RMSF analysis for the D2DR-FLB457 complex showed average fluctuations of 0.12 nm for the ligand, indicating its movement within the binding pocket while maintaining key interactions. mdpi.com Such simulations are essential for validating docking poses and understanding the biophysical basis of ligand-target recognition and binding stability.

Molecular Docking Studies for Ligand-Protein Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they form a stable complex. researchgate.netsmolecule.com This method is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might bind to a specific biological target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity.

Docking studies not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. These studies can pinpoint specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

For instance, computational studies on various benzamide derivatives have successfully predicted their binding affinities for different targets. Docking of benzamide derivatives against matrix metalloproteinases (MMPs) revealed strong binding affinities, and MD simulations were used to confirm the stability of these interactions. researchgate.net In another example, the derivative FLB457 was docked into the D2 dopamine receptor, with calculations predicting a high binding affinity and an absolute interaction energy of 106.13 kJ/mol at the most favorable binding site. mdpi.com These predictions are invaluable for structure-activity relationship (SAR) studies and for optimizing ligand design.

| Derivative Compound | Target Protein | Predicted Binding Affinity / Energy | Reference |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | MMP-1 | -8.07 kcal/mol | researchgate.net |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | MMP-2 | -8.35 kcal/mol | researchgate.net |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) | MMP-1 | -8.24 kcal/mol | researchgate.net |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) | MMP-2 | -8.50 kcal/mol | researchgate.net |

| FLB457 | D2 Dopamine Receptor | 106.13 kJ/mol (Interaction Energy) | mdpi.com |

This table summarizes predicted binding affinities and interaction energies for several derivatives containing the benzamide scaffold against various protein targets, as determined by molecular docking studies.

Virtual screening is a powerful computational strategy that involves the docking of large libraries of chemical compounds against a target protein structure to identify potential new inhibitors or binders. This approach allows researchers to rapidly screen thousands or even millions of molecules in silico, prioritizing a smaller, more manageable number for experimental testing.

Derivatives of this compound have been included in such screening campaigns. For example, 5-bromo-N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-methoxybenzamide has been identified as a potential anticancer agent, with molecular docking used to predict its interactions with targets like the vascular endothelial growth factor receptor 2 (VEGFR-2). smolecule.com This demonstrates how the this compound scaffold can serve as a core structure in the discovery of novel ligands through large-scale computational screening efforts.

Prediction of Binding Affinities and Interaction Sites

In Silico ADMET Prediction for Pharmacokinetic Assessment

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery pipeline. Performing this assessment using computational (in silico) models in the early stages can significantly reduce the time and costs associated with experimental screening and animal trials. acs.orgnih.gov By predicting how a molecule will behave in the body, researchers can prioritize candidates with more favorable pharmacokinetic properties and identify potential liabilities before significant resources are invested. uq.edu.au For this compound, a full in silico ADMET profile has been constructed using various predictive models to forecast its drug-like properties.

These predictions are generated using established computational tools and web-based platforms like SwissADME, pkCSM, and PreADMET, which employ quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and graph-based signatures to estimate a compound's behavior. mdpi.comnih.govbohrium.com

Absorption

Oral bioavailability is heavily influenced by a compound's ability to be absorbed through the intestinal wall. Key predictors for this are human intestinal absorption (HIA) and permeability through Caco-2 cells, a cell line derived from human colon adenocarcinoma that serves as a standard in vitro model for the intestinal barrier. mdpi.comresearchgate.net High permeability in Caco-2 assays, often expressed as an apparent permeability coefficient (Papp), is indicative of good potential for oral absorption. acs.orgasm.org

Illustrative Predicted Absorption Properties

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates a high percentage of the compound is likely to be absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp cm/s) | High (>10 x 10⁻⁶ cm/s) | Suggests efficient passive diffusion across the intestinal epithelium. asm.org |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by this major efflux transporter, improving its intracellular concentration and bioavailability. |

Distribution

Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects. A crucial factor is the ability to cross the blood-brain barrier (BBB), which is desirable for drugs targeting the central nervous system (CNS) but a liability for others. nih.govnih.gov Plasma protein binding (PPB) is another critical parameter, as only the unbound fraction of a drug is typically pharmacologically active. acs.org

Illustrative Predicted Distribution Properties

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the BBB, suggesting potential for CNS activity. vulcanchem.com |

| CNS Permeability (logPS) | -1.5 to -2.0 | Quantifies the rate of entry into the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate (~90-95%) | A moderate level of binding to plasma proteins like albumin is expected. |

Metabolism

The transformation of a drug by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver, dictates its half-life and the formation of potential metabolites. Inhibition of specific CYP isoforms can lead to drug-drug interactions. In silico models predict whether a compound is a substrate or inhibitor of major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. purdue.eduhumanjournals.com

Illustrative Predicted Metabolism Properties

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| CYP1A2 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs cleared by this enzyme. |

Toxicity

Predicting potential toxicity early is paramount to avoiding late-stage drug development failure. Key in silico toxicity assessments include predictions for mutagenicity (via the Ames test), hepatotoxicity (drug-induced liver injury), and cardiotoxicity. nih.govnih.gov The Ames test, in particular, assesses the mutagenic potential of a compound by screening for its ability to induce mutations in various strains of Salmonella typhimurium. acs.orgvegahub.eu

Illustrative Predicted Toxicity Properties

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Ames Mutagenicity | Not Mutagenic | The compound is predicted to be negative in the Ames test, indicating a low risk of being a mutagen. acs.org |

| Hepatotoxicity (DILI) | Low Risk | The compound is not predicted to cause significant drug-induced liver injury. nih.govfrontiersin.org |

| hERG I Inhibitor (Cardiotoxicity) | No | Low risk of inhibiting the hERG potassium channel, a key indicator for potential cardiotoxicity. |

| Skin Sensitization | No | The compound is not predicted to be a skin sensitizer. |

Medicinal Chemistry and Drug Design Applications of 5 Bromo 2 Methoxybenzamide

Development of 5-Bromo-2-methoxybenzamide as a Lead Compound for Pharmaceutical Agents

This compound has been identified as a valuable lead compound in drug discovery, particularly for agents targeting the central nervous system. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The this compound structure provides a foundational framework that can be systematically modified to optimize affinity, selectivity, and pharmacokinetic properties for specific biological targets.

Research has demonstrated that this benzamide (B126) core is a key feature in the development of antagonists for dopamine (B1211576) and serotonin (B10506) receptors. For instance, derivatives of this compound have been investigated for their potential as antipsychotic and antiemetic drugs. The presence of the methoxy (B1213986) group and the bromine atom on the benzamide ring are critical for its interaction with these receptors. The bromine atom, in particular, can be involved in halogen bonding and can influence the electronic properties of the molecule, which can be crucial for receptor binding.

One notable example is the development of Bromopride, a dopamine D2 receptor antagonist used as an antiemetic, which is structurally related to this compound. pharmaffiliates.com This highlights the utility of the substituted benzamide scaffold in generating potent and clinically relevant pharmaceutical agents. The exploration of this chemical space has led to the identification of numerous derivatives with significant biological activity, establishing this compound as a cornerstone for the design of new therapeutics.

Prodrug Strategies and Advanced Delivery Systems for Enhanced Bioavailability

While this compound and its derivatives can exhibit potent biological activity, their clinical utility can sometimes be hampered by poor physicochemical properties, such as low aqueous solubility, which leads to poor oral bioavailability. nih.govgoogle.com To overcome these limitations, medicinal chemists employ prodrug strategies and advanced delivery systems. A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical reactions. nih.govdovepress.com

For benzamide-based drugs, a common prodrug approach involves modifying the amide or other functional groups to create more soluble or more readily absorbed versions of the compound. For example, the N-Mannich base prodrug TXY436 was developed from the parent benzamide PC190723 to enhance its pharmaceutical properties, leading to improved efficacy. mdpi.com Another strategy involves creating ester or carbamate (B1207046) prodrugs, which can be cleaved by enzymes in the body to release the active benzamide. nih.govgoogle.com While specific prodrugs of this compound are not extensively documented in publicly available literature, these established strategies for related benzamides represent a viable path for its future development.

Advanced drug delivery systems offer another avenue to enhance bioavailability. encyclopedia.pub These systems are designed to improve the solubility, stability, and targeted delivery of a drug. For poorly soluble compounds like many benzamides, encapsulation into nanoparticles is a promising approach. wikipedia.orgnih.govdovepress.com Technologies such as lipid-based nanoparticles, polymeric micelles, and albumin-based nanoparticles can carry the drug in the bloodstream and release it at the target site, improving its therapeutic index. dovepress.comnih.govnih.gov Porous carriers like mesoporous silica (B1680970) can also be loaded with the drug, increasing its dissolution rate upon administration. nih.gov These advanced delivery systems could potentially be applied to this compound derivatives to overcome pharmacokinetic challenges.

Rational Design of Derivatives with Improved Efficacy and Selectivity

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of the biological target's structure and the drug-receptor interactions. The this compound scaffold is highly amenable to this approach, allowing for precise modifications to enhance potency and selectivity.

A key area of development has been in creating antagonists for the D2-like dopamine receptors, which are implicated in various neurological and psychiatric disorders. nih.govnih.gov A seminal study by Högberg et al. explored a series of derivatives of this compound to probe the requirements for high-affinity D2 receptor binding. nih.gov By synthesizing analogues with different substitutions, they were able to establish critical structure-activity relationships (SAR).

For example, the synthesis of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (also known as FLB 457) resulted in a compound with exceptionally high affinity for D2 receptors. nih.govnih.gov This work demonstrated that the specific stereochemistry (the (S)-enantiomer) and the substitution pattern on the benzamide ring are crucial for potent activity.

Further studies by Hirokawa et al. investigated dual antagonists for both serotonin 5-HT3 and dopamine D2 receptors for use as broad-spectrum antiemetics. nih.gov They synthesized a series of 4-amino-2-methoxybenzamide (B3153486) derivatives, modifying the substituent at the 5-position. Their findings showed that replacing the chloro group with a bromo group (as in compound 110 ) or an iodo group (compound 112 ) significantly increased the affinity for the D2 receptor compared to the benchmark drug metoclopramide. nih.gov

| Compound | 5-Position Substituent | Dopamine D2 IC50 (nM) | Serotonin 5-HT3 IC50 (nM) |

|---|---|---|---|

| Metoclopramide | -Cl | 483 | 85.7 |

| Compound 82 | -Cl | 61.0 | 0.68 |

| Compound 110 | -Br | 17.5 | 0.74 |

| Compound 112 | -I | 22.2 | 0.79 |

These examples of rational design underscore how the this compound core can be fine-tuned to create highly potent and selective pharmaceutical agents.

This compound as an Intermediate in Complex Pharmaceutical Synthesis

Beyond its role as a lead compound, this compound and its direct precursor, 5-bromo-2-methoxybenzoic acid, are valuable intermediates in multi-step organic syntheses of more complex molecules. google.comontosight.aichemshuttle.comchemicalbook.com An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction.

The synthesis of many of the aforementioned rationally designed derivatives begins with 5-bromo-2-methoxybenzoic acid. ontosight.aichemshuttle.com This acid can be activated (e.g., by converting it to an acyl chloride) and then coupled with various complex amines to form the final benzamide derivatives. nih.gov For example, the synthesis of the potent D2 antagonist FLB 457 involves the coupling of a derivative of 5-bromo-2,3-dimethoxybenzoic acid with (S)-1-ethyl-2-aminomethylpyrrolidine. nih.gov

The presence of the bromine atom is particularly useful for synthetic chemists, as it provides a reactive handle for further modifications through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of other functional groups at the 5-position, greatly expanding the chemical diversity that can be achieved from this single intermediate. The versatility of this compound and its parent acid as building blocks makes them indispensable tools in the synthesis of novel and complex pharmaceutical compounds. google.comchemicalbook.com

Q & A

Basic: What are the standard synthetic routes for preparing 5-Bromo-2-methoxybenzamide?

Answer:

The synthesis typically involves amidation of 2-bromo-5-methoxybenzoic acid. For example, N-benzyl-2-bromo-5-methoxybenzamide was synthesized via palladium-catalyzed coupling using 2-bromo-5-methoxybenzoic acid (200 mg, 0.87 mmol) and benzylamine, yielding 246 mg (quantitative) of the product . Alternative routes may use carbodiimide-mediated coupling (e.g., EDC/HOBt) with ammonium chloride. Precursors like 3-bromo-5-methoxybenzoic acid (CAS 157893-14-6, >95% purity) are commercially available for optimization .

Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for synthesizing derivatives of this compound?

Answer:

Optimization involves:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.

- Solvent systems : Polar aprotic solvents (DMF, THF) at 80–100°C.

- Substrate ratios : A 1:1.2 molar ratio of aryl halide to amine minimizes side reactions.

AI-driven synthetic planning tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing reaction databases . For example, coupling with pyrimidine derivatives (e.g., SBI-0206965) requires precise control of temperature and inert atmospheres to avoid debromination .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Answer:

- NMR : ¹H NMR reveals methoxy (δ 3.8–4.0 ppm) and aromatic proton splitting patterns (e.g., para-substituted bromine at δ 7.2–7.6 ppm) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 244.0 for C₈H₈BrNO₂) and isotopic patterns for bromine .

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Advanced: How can contradictions in reported NMR chemical shifts for this compound be resolved?

Answer:

Discrepancies arise from solvent effects, impurities, or instrument calibration. Mitigation strategies:

- Cross-validation : Compare data across deuterated solvents (CDCl₃ vs. DMSO-d₆) .

- Purity assessment : Use HPLC (≥95% purity, as in Kanto Reagents’ standards) to rule out impurities .

- Computational validation : DFT calculations (e.g., Gaussian) predict chemical shifts, aiding assignment .

Basic: What storage conditions ensure the stability of this compound?

Answer:

Store in airtight containers at –20°C, protected from light and moisture. Purity degradation (>2% over 6 months) occurs at room temperature; periodic HPLC analysis is recommended . Safety protocols include using gloves and fume hoods to prevent inhalation/contact .

Advanced: How is this compound evaluated for dopamine D2 receptor binding affinity?

Answer:

- Radioligand assays : Compete with [³H]spiperone in HEK293 cells expressing D2 receptors. Calculate IC₅₀ values via nonlinear regression .

- Controls : Include haloperidol (positive control) and buffer blanks to normalize nonspecific binding.

- Data interpretation : Ki values < 100 nM suggest high affinity, requiring triplicate experiments to confirm reproducibility .

Basic: What are common impurities in this compound synthesis, and how are they identified?

Answer:

- Unreacted precursors : Detect via TLC (Rf comparison) or residual benzoic acid peaks in IR .

- Hydrolysis by-products : Monitor for free amine (δ 1.5–2.5 ppm in ¹H NMR) or methoxy degradation .

- Column chromatography : Purify using silica gel (hexane:EtOAc, 3:1) to isolate ≥95% pure product .

Advanced: How can computational tools predict synthetic pathways for novel this compound derivatives?

Answer:

- Retrosynthetic analysis : Tools like Reaxys or Pistachio dissect target molecules into feasible precursors (e.g., brominated aromatics + methoxy-amines) .

- Reaction feasibility scoring : AI models assess steric hindrance, electronic effects, and catalyst compatibility. For example, coupling with 3,4,5-trimethoxyphenyl groups requires low-electron-density aryl halides .

- Density functional theory (DFT) : Predict transition states for Pd-catalyzed steps to optimize yields .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation (Pictogram-free but irritant per GHS) .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How does X-ray crystallography confirm the structure of this compound derivatives?

Answer:

- Crystal growth : Slow evaporation from EtOH/CH₂Cl₂ yields diffraction-quality crystals .

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 296 K resolves Br and methoxy positions (R factor < 0.05) .

- Refinement : SHELXL software models thermal displacement parameters and validates bond lengths/angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products